molecular formula C7H9NO2S B072643 N-Phenylmethanesulfonamide CAS No. 1197-22-4

N-Phenylmethanesulfonamide

Cat. No. B072643
M. Wt: 171.22 g/mol
InChI Key: LBTPIFQNEKOAIM-UHFFFAOYSA-N
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Patent
US04613609

Procedure details

To a 0° C. solution of 250 g (2.68 mole) of aniline and 233.2 g (2.95 mole) of pyridine in 1.25 L of methylene chloride and 319.6 g (2.79 mole) of methanesulfonyl chloride dropwise. Stir the resulting solution at 0° C. for about 30 minutes then warm to ambient temperature for about 16 hours. Extract the mixture with 2N aqueous sodium hydroxide (4×1 L). Combine the aqueous extracts and wash with 1 L of methylene chloride. Cool the aqueous layer to about 0° C. and acidify with concentrated hydrochloric acid until about pH 1. Collect the precipitate and dry to give the title compound.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
233.2 g
Type
reactant
Reaction Step Two
Quantity
319.6 g
Type
reactant
Reaction Step Three
Quantity
1.25 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.[CH3:14][S:15](Cl)(=[O:17])=[O:16]>C(Cl)Cl>[C:2]1([NH:1][S:15]([CH3:14])(=[O:17])=[O:16])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
233.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
319.6 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
1.25 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the resulting solution at 0° C. for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
then warm to ambient temperature for about 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with 2N aqueous sodium hydroxide (4×1 L)
WASH
Type
WASH
Details
Combine the aqueous extracts and wash with 1 L of methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
Cool the aqueous layer to about 0° C.
CUSTOM
Type
CUSTOM
Details
Collect the precipitate
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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